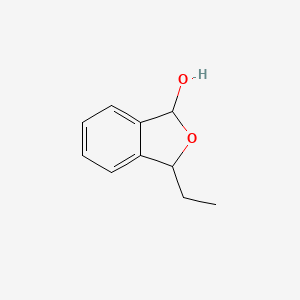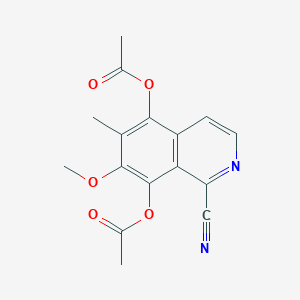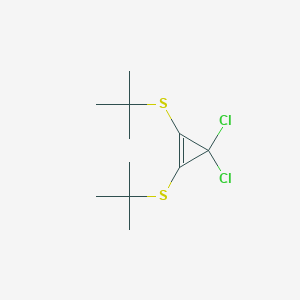![molecular formula C11H22OSi B14452857 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- CAS No. 77172-48-6](/img/no-structure.png)
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H24OSi. It is a derivative of cyclohexene, where the hydrogen atoms at the 4,4-positions are replaced by methyl groups, and the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4,4-dimethyl-1-cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{4,4-Dimethyl-1-cyclohexene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its saturated analogs.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- involves the cleavage of the trimethylsilyl group under acidic or basic conditions, revealing the hydroxyl group. This reactivity is exploited in various synthetic applications where the silyl group acts as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-cyclohexene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,4-Dimethyl-1-cyclohexene: Similar structure but different substitution pattern, leading to different reactivity.
Cyclohexene, 4-ethenyl-1,4-dimethyl-: Contains an additional ethenyl group, altering its chemical properties.
Uniqueness
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides stability and reactivity that can be selectively manipulated in synthetic applications. This makes it a valuable compound in organic synthesis and research.
Propiedades
| 77172-48-6 | |
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
(4,4-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)8-6-10(7-9-11)12-13(3,4)5/h6H,7-9H2,1-5H3 |
Clave InChI |
WLFLXRYIROTBEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=CC1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)




![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)


